molecular formula C8H13NO4 B055943 Methyl 2-cyano-4,4-dimethoxybutanoate CAS No. 113410-42-7

Methyl 2-cyano-4,4-dimethoxybutanoate

Cat. No.: B055943
CAS No.: 113410-42-7
M. Wt: 187.19 g/mol
InChI Key: DOWUFBGICSGGOF-UHFFFAOYSA-N
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Description

Methyl 2-cyano-4,4-dimethoxybutanoate, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO4 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

113410-42-7

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

methyl 2-cyano-4,4-dimethoxybutanoate

InChI

InChI=1S/C8H13NO4/c1-11-7(12-2)4-6(5-9)8(10)13-3/h6-7H,4H2,1-3H3

InChI Key

DOWUFBGICSGGOF-UHFFFAOYSA-N

SMILES

COC(CC(C#N)C(=O)OC)OC

Canonical SMILES

COC(CC(C#N)C(=O)OC)OC

Synonyms

Butanoic acid, 2-cyano-4,4-dimethoxy-, methyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A vigorously stirred suspension of sodium hydride (36 g, 1.5 mole) in a mixture of 1400 ml of anhydrous N,N-dimethylformamide and 450 ml of anhydrous benzene was cooled to -10° C. under an argon atmosphere and methyl cyanoacetate (163.5 g, 1.65 mole) dissolved in 150 ml of anhydrous benzene was added dropwise over a period of 60 minutes. The temperature of this solution was allowed to slowly reach the room temperature and further stirred for 60 minutes until all the sodium hydride dissolved. A solution of bromoacetaldehyde dimethyl acetal (228.2 g, 1.35 mole) was added at once and the temperature of the reaction mixture was slowly rised to about 100° C. over a period of 60 minutes and further maintained for additional 120 minutes until the precipitation of all NaBr occurred. The solution was filtered, and the filtrate was concentrated to a small volume by evaporation under vacuum and then partitioned between ether and water. The ether portion was washed with water, dried over anhydrous Na2SO4 which was then removed by filtration, and evaporated to leave a liquid residue. This liquid was distilled at reduced pressure. The fraction distilling at 65°-68° C. and 0.15 Torr was collected yielding 83.2 g (32.9% theory).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
163.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
228.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1400 mL
Type
solvent
Reaction Step Six
Quantity
450 mL
Type
solvent
Reaction Step Six

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